REACTION_CXSMILES
|
CN([Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])C.[CH3:17][S:18]([CH3:20])=[O:19].CNC>>[CH3:17][S:18]([CH2:20][Sn:4]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:5][CH2:6][CH2:7][CH3:8])=[O:19]
|
Name
|
|
Quantity
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33.4 g
|
Type
|
reactant
|
Smiles
|
CN(C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the reaction
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Type
|
DISTILLATION
|
Details
|
Excess dimethylsulfoxide was distilled at 75° C at 15 mm Hg
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Type
|
DISTILLATION
|
Details
|
The reaction product was distilled through a semi-micro distillation apparatus at 138° C at 0.1 mm Hg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)C[Sn](CCCC)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |